A Technical Guide to the Chemical Properties of 2-Fluoro-3-(trifluoromethoxy)cinnamic Acid
A Technical Guide to the Chemical Properties of 2-Fluoro-3-(trifluoromethoxy)cinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinnamic acid and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds.[1] Their versatile biological activities, including antioxidant, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[2] The strategic incorporation of fluorine-containing functional groups, such as elemental fluorine (F) and the trifluoromethoxy (-OCF3) group, has become a pivotal strategy in modern drug design. These modifications can profoundly enhance a molecule's metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.
This guide provides a comprehensive technical overview of the chemical properties of a uniquely substituted member of this class: 2-Fluoro-3-(trifluoromethoxy)cinnamic acid . We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and its potential role in drug discovery, offering field-proven insights for researchers navigating the synthesis and application of novel fluorinated compounds.
Molecular Profile and Physicochemical Properties
2-Fluoro-3-(trifluoromethoxy)cinnamic acid is a derivative of trans-cinnamic acid, featuring two distinct and influential fluorine-containing substituents on the phenyl ring. The ortho-fluoro group and the meta-trifluoromethoxy group are expected to significantly modulate the molecule's electronic and steric properties.
Caption: Chemical structure of 2-Fluoro-3-(trifluoromethoxy)cinnamic acid.
The physicochemical properties of this molecule are not extensively documented in experimental literature. However, we can consolidate known data with reliable predictions to build a comprehensive profile.
Table 1: Physicochemical Properties of 2-Fluoro-3-(trifluoromethoxy)cinnamic acid
| Property | Value / Predicted Value | Data Source |
| Molecular Formula | C₁₀H₆F₄O₃ | CRO Splendid Lab Pvt. Ltd.[3] |
| Molecular Weight | 250.15 g/mol | CRO Splendid Lab Pvt. Ltd.[3] |
| CAS Number | 1381952-85-7 | CRO Splendid Lab Pvt. Ltd.[3] |
| XlogP | 2.9 | PubChemLite (Predicted)[4] |
| pKa | ~3.0 - 3.5 | Predicted |
| Melting Point (°C) | Not available | - |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, Methanol) | Inferred |
Insight and Justification:
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XlogP : The predicted value of 2.9 indicates moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability. The trifluoromethoxy group is a strong contributor to lipophilicity.
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pKa : The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of the substituents on the phenyl ring. For comparison, the experimental pKa of the related 2-Fluoro-4-(trifluoromethyl)cinnamic acid is 3.34.[5] The combined inductive effects of the ortho-fluoro and meta-trifluoromethoxy groups are expected to result in a similarly acidic pKa, likely in the range of 3.0 to 3.5.[6][7]
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Solubility : Like most cinnamic acids, this compound is expected to have low solubility in water but should be readily soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.
Proposed Synthesis and Characterization
The synthesis of cinnamic acid derivatives is well-established, with the Knoevenagel condensation being a preferred method due to its milder conditions compared to the Perkin reaction. This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid.
A plausible and efficient route to synthesize 2-Fluoro-3-(trifluoromethoxy)cinnamic acid is via the Knoevenagel condensation of 2-fluoro-3-(trifluoromethoxy)benzaldehyde with malonic acid, using a base catalyst system like pyridine and piperidine.
Caption: Synthetic workflow for 2-Fluoro-3-(trifluoromethoxy)cinnamic acid.
Experimental Protocol: Knoevenagel Condensation
Self-Validating System: This protocol's success is validated by in-process monitoring (TLC) and confirmed by comprehensive characterization of the final product. Each step is designed to drive the reaction to completion and ensure high purity.
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Reactant Preparation (Stoichiometry is Key):
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In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and malonic acid (1.2-1.5 eq) in pyridine (3-5 volumes).
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Causality: Using a slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde, driving the reaction equilibrium towards the product. Pyridine acts as both the solvent and a basic catalyst.
-
-
Catalysis and Reaction:
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Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 110-120°C) for 2-4 hours.
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Causality: Piperidine is a stronger base than pyridine and is the primary catalyst for the condensation. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.
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-
Product Isolation (Work-up):
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After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and an excess of dilute hydrochloric acid (e.g., 2M HCl).
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Causality: The acidification protonates the carboxylate intermediate, causing the desired cinnamic acid derivative to precipitate out of the aqueous solution. This step also neutralizes the pyridine and piperidine.
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-
Purification:
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Collect the crude solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining salts and impurities.
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Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or methanol/water mixture, to yield the pure 2-Fluoro-3-(trifluoromethoxy)cinnamic acid as a solid.
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Causality: Recrystallization is a critical step to remove unreacted malonic acid and any side products, ensuring the high purity required for analytical and biological studies.
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Anticipated Spectroscopic Characterization
While experimental spectra for this specific molecule are not publicly available, its structure allows for reliable prediction of its key spectroscopic features based on well-understood principles and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value / Range |
| ¹H NMR | -COOH | δ 12.0-13.0 ppm (s, 1H) |
| Ar-H | δ 7.2-7.8 ppm (m, 3H) | |
| =CH- (vinylic) | δ 6.5-6.8 ppm (d, J ≈ 16 Hz, 1H) | |
| =CH- (vinylic) | δ 7.6-7.9 ppm (d, J ≈ 16 Hz, 1H) | |
| ¹³C NMR | C=O | δ 167-170 ppm |
| C-F | δ 158-162 ppm (d, ¹JCF ≈ 250 Hz) | |
| C-OCF₃ | δ 145-150 ppm (q, ²JCF ≈ 2 Hz) | |
| OC F₃ | δ 120-124 ppm (q, ¹JCF ≈ 258 Hz) | |
| Vinylic & Aromatic C | δ 115-145 ppm | |
| FT-IR (cm⁻¹) | O-H (acid) | 2500-3300 (broad) |
| C=O (acid) | 1680-1710 | |
| C=C (alkene) | 1625-1645 | |
| C-F (aryl) | 1200-1250 | |
| C-O-C (ether) | 1150-1200 | |
| Mass Spec (EI) | [M]⁺ | m/z 250 |
| Key Fragments | [M-OH]⁺, [M-COOH]⁺ |
Justification of Predictions:
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¹H NMR: The vinylic protons are expected to show a large coupling constant (J ≈ 16 Hz), characteristic of a trans configuration. The aromatic protons will appear as a complex multiplet due to splitting by each other and by the fluorine atom.
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¹³C NMR: The carbon atoms attached to fluorine will exhibit characteristic splitting patterns. The C-F coupling constant for the aromatic carbon directly bonded to fluorine (¹JCF) will be very large, while the trifluoromethoxy carbon will appear as a quartet due to coupling with three fluorine atoms.
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FT-IR: The spectrum will be dominated by a broad O-H stretch from the carboxylic acid dimer and a strong C=O carbonyl stretch. The C-F and C-O stretches associated with the fluorinated substituents will appear in the fingerprint region.[8]
Relevance in Medicinal Chemistry
The unique combination of an ortho-fluoro and a meta-trifluoromethoxy group makes this molecule a highly compelling scaffold for drug discovery.
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Metabolic Stability: The trifluoromethoxy group is exceptionally stable and resistant to metabolic degradation, often serving to block potential sites of oxidative metabolism on the aromatic ring. This can significantly increase a drug's half-life and bioavailability.
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Lipophilicity and Permeability: The -OCF₃ group is one of the most lipophilic substituents used in medicinal chemistry, which can enhance a compound's ability to cross cellular membranes. The ortho-fluoro group can also contribute to lipophilicity and modulate electronic properties.
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Conformational Control: The ortho-fluoro substituent can influence the preferred conformation of the molecule by engaging in intramolecular interactions, which can pre-organize the compound for optimal binding to a target protein.
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Potential Biological Activity: Cinnamic acid derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific substitution pattern of 2-fluoro-3-(trifluoromethoxy)cinnamic acid makes it a candidate for screening against various therapeutic targets where enhanced metabolic stability and lipophilicity are desired. For example, related trifluoromethyl-containing cinnamic acids have shown potential in the synthesis of calcimimetics and have been explored for their hepatoprotective and anti-neurodegenerative effects.[1]
Safety and Handling
No specific Safety Data Sheet (SDS) is available for 2-Fluoro-3-(trifluoromethoxy)cinnamic acid. However, based on data from structurally similar fluorinated cinnamic acids, the following precautions are advised:
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Hazards: Assumed to be an irritant. May cause skin irritation, serious eye irritation, and respiratory tract irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated area or a chemical fume hood.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Fluoro-3-(trifluoromethoxy)cinnamic acid represents a promising, albeit underexplored, building block for medicinal chemistry and drug discovery. Its key attributes—a synthetically accessible cinnamic acid core, combined with the powerful modulating effects of both fluoro and trifluoromethoxy substituents—position it as a valuable scaffold for developing novel therapeutics with enhanced pharmacokinetic profiles. While the current lack of extensive experimental data and precursor availability presents a challenge, the predictive data and established synthetic methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and explore the full potential of this intriguing molecule.
References
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Cenmed Enterprises. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzaldehyde (C007B-161994). Retrieved February 19, 2026, from [Link]
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Chinachemnet. (n.d.). China 2-Fluoro-3-(trifluoromethyl)benzaldehyde 112641-20-0. Retrieved February 19, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)cinnamic acid Properties. CompTox Chemicals Dashboard. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2-Fluorocinnamic acid. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 2-Fluoro-3-(trifluoromethoxy)cinnamic acid. Retrieved February 19, 2026, from [Link]
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Environmental Science: Processes & Impacts. (2022). pKa prediction of per- and polyfluoroalkyl acids in water using in silico gas phase stretching vibrational frequencies and infrared intensities. Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
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PubChemLite. (n.d.). 2-fluoro-3-(trifluoromethyl)cinnamic acid (C10H6F4O2). Retrieved February 19, 2026, from [Link]
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ResearchGate. (n.d.). pKa Prediction of Per- and Polyfluoroalkyl Acids in Water Using in silico Gas Phase Stretching Vibrational Frequencies and Infrared Intensities. Retrieved February 19, 2026, from [Link]
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National Center for Biotechnology Information. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved February 19, 2026, from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)cinnamic acid, (E)-. Retrieved February 19, 2026, from [Link]
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Sert, Y., et al. (2014). Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved February 19, 2026, from [Link]
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PubMed. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 19, 2026, from [Link]
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ResearchGate. (2020). (PDF) Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved February 19, 2026, from [Link]
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